molecular formula C11H12BrFO3 B14767209 Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate

Katalognummer: B14767209
Molekulargewicht: 291.11 g/mol
InChI-Schlüssel: MIRMHOUVLLVUME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of benzoic acid, featuring bromine, ethoxy, and fluorine substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate typically involves the esterification of 2-bromo-5-ethoxy-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 2-bromo-5-ethoxy-4-fluorobenzyl alcohol.

    Oxidation: Formation of 2-bromo-5-ethoxy-4-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-5-fluorobenzoate: Lacks the ethoxy group, resulting in different reactivity and applications.

    Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate:

    Methyl 2-bromo-5-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C11H12BrFO3

Molekulargewicht

291.11 g/mol

IUPAC-Name

ethyl 2-bromo-5-ethoxy-4-fluorobenzoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

MIRMHOUVLLVUME-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)C(=O)OCC)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.